Product packaging for Butizide(Cat. No.:CAS No. 2043-38-1)

Butizide

Cat. No.: B1668094
CAS No.: 2043-38-1
M. Wt: 353.8 g/mol
InChI Key: HGBFRHCDYZJRAO-UHFFFAOYSA-N
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Description

Classification and Structural Context within Thiazide and Thiazide-Like Diuretics Research

Thiazide diuretics are broadly categorized into thiazide-type and thiazide-like diuretics based on their molecular structure. Thiazide-type diuretics, including Buthiazide, are derivatives of benzothiadiazine. wikipedia.orgwikipedia.orgguidetopharmacology.org These compounds share a core chemical structure that dictates their primary mechanism of action: inhibiting the sodium-chloride symporter in the distal convoluted tubule of the nephron. guidetopharmacology.orgwikipedia.orgontosight.ai This inhibition reduces sodium and chloride reabsorption, leading to increased excretion of water and electrolytes. wikipedia.orgontosight.ai

Research into benzothiadiazine derivatives extends beyond their diuretic properties. These compounds have garnered attention for other potential therapeutic activities, such as their role as positive allosteric modulators of AMPA receptors, which are being investigated for nootropic and neuroprotective effects. nih.govwikipedia.org While Buthiazide's primary classification and research focus remain on its diuretic action, investigations into the broader class of benzothiadiazine derivatives highlight the diverse pharmacological potential of this structural scaffold. Research efforts have also explored the synthesis and chemistry of various benzothiadiazine 1,1-dioxide derivatives, reviewing methodologies developed since the 1960s. wikipedia.org Buthiazide is one example among the numerous benzothiadiazine derivatives that have been subject to investigation. wikipedia.orgmims.com

Historical Perspectives on Diuretic Pharmacology and Antihypertensive Research

The advent of orally active diuretic drugs in the late 1950s marked a significant advancement in the treatment of hypertension, offering a welcome alternative to severe dietary salt restriction. mims.com Thiazide diuretics were among the first of these orally active agents to become available and were found to be effective and generally well-tolerated. mims.com Their introduction, starting with chlorothiazide (B1668834) in 1958, revolutionized the management of high blood pressure and edema. wikipedia.org

Buthiazide emerged during this period of active research and development in diuretic pharmacology. As chemists and physiologists explored derivatives of sulfonamide-based carbonic anhydrase inhibitors, the thiazide class, derived from benzothiadiazine, was discovered. guidetopharmacology.org Buthiazide was one of the numerous thiazide and thiazide-like diuretics marketed in the decades following the introduction of chlorothiazide, contributing to the expanding armamentarium of antihypertensive medications. nih.gov The historical research focused on establishing the efficacy of these new compounds in promoting natriuresis and diuresis, thereby reducing intravascular volume and lowering blood pressure.

Current Research Landscape and Significance of Buthiazide in Cardiovascular Pharmacology

In the current research landscape, thiazide diuretics continue to hold a key role in the treatment of hypertension, often used in combination with other non-diuretic drugs. nih.gov While extensive research has been conducted on commonly used thiazides like hydrochlorothiazide (B1673439) and thiazide-like diuretics such as chlorthalidone (B1668885) and indapamide (B195227), providing substantial evidence regarding their impact on cardiovascular outcomes, the specific research focus solely on Buthiazide in recent literature appears less prominent in the provided sources compared to these other agents. wikipedia.orgwikipedia.orgwikipedia.orguni.lu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16ClN3O4S2 B1668094 Butizide CAS No. 2043-38-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-3-(2-methylpropyl)-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3O4S2/c1-6(2)3-11-14-8-4-7(12)9(20(13,16)17)5-10(8)21(18,19)15-11/h4-6,11,14-15H,3H2,1-2H3,(H2,13,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGBFRHCDYZJRAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6022713
Record name Buthiazide
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Molecular Weight

353.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2043-38-1
Record name Butizide
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Record name Buthiazide [USAN]
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Record name Butizide
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Molecular and Cellular Mechanisms of Action Research

Elucidation of Renal Tubular Transport Inhibition

Buthiazide, a member of the thiazide class of diuretics, exerts its primary renal effect through the inhibition of the sodium-chloride cotransporter (NCC), also known as the thiazide-sensitive Na+-Cl- cotransporter. nih.govnih.govresearchgate.net This transporter is located on the apical membrane of cells in the early segment of the distal convoluted tubule (DCT) in the nephron. droracle.ainih.gov The NCC is a key player in salt handling and blood pressure regulation, responsible for reabsorbing approximately 5-10% of filtered sodium and chloride from the tubular fluid back into the blood. nih.govdroracle.ai

By blocking the NCC, buthiazide and other thiazide diuretics prevent the reabsorption of sodium and chloride ions at this site. droracle.ai This leads to an increased concentration of these ions in the tubular fluid, which in turn osmotically draws water into the tubule, resulting in increased urine output (diuresis). droracle.ai Cryo-electron microscopy structures of the human NCC have revealed that thiazide diuretics bind to a site that overlaps with the chloride-binding site, effectively locking the cotransporter in an outward-facing conformation and preventing its transport function. nih.gov This inhibition of the NaCl pump on the luminal side of the tubule is the fundamental mechanism behind the diuretic action of buthiazide.

The critical role of NCC in blood pressure control is highlighted by genetic disorders affecting its function. Gitelman syndrome, caused by loss-of-function mutations in the NCC gene, results in salt wasting and low blood pressure. nih.govnih.gov Conversely, pseudohypoaldosteronism type II, characterized by increased NCC activity, leads to high blood pressure. nih.gov These conditions underscore the significance of NCC as the molecular target for the diuretic and antihypertensive effects of thiazide drugs like buthiazide.

Table 1: Key Findings in NCC Inhibition by Thiazide Diuretics

Research Finding Significance Reference
Thiazide diuretics inhibit the Sodium-Chloride Cotransporter (NCC). Primary mechanism of diuretic action. nih.govnih.gov
NCC is located in the distal convoluted tubule. Specific site of action within the nephron. nih.govnih.gov
Inhibition of NCC blocks Na+ and Cl- reabsorption. Leads to increased excretion of salt and water. droracle.ai
Thiazides bind to the Cl- site of NCC. Molecular mechanism of inhibition. nih.gov
Genetic disorders of NCC affect blood pressure. Confirms NCC's role in blood pressure regulation. nih.gov

The distal convoluted tubule (DCT) is a segment of the nephron that plays a crucial role in fine-tuning electrolyte and water balance. nih.govnih.gov Buthiazide directly modulates the function of the DCT by targeting the NCC, which is predominantly expressed in the initial part of this tubule. nih.govnih.gov The primary function of the early DCT is the reabsorption of sodium and chloride from the tubular lumen, a process that is almost entirely mediated by the NCC. nih.gov

By inhibiting the NCC, buthiazide effectively blocks this major pathway for salt reabsorption in the DCT. nih.govnih.gov This leads to an increased delivery of sodium to the more distal parts of the nephron, including the late distal tubule and the collecting duct. cvpharmacology.com This alteration in ion delivery can have secondary effects on the function of these later segments. For instance, the increased sodium concentration in the distal tubule can stimulate the aldosterone-sensitive sodium pump (epithelial sodium channel, ENaC), which increases sodium reabsorption in exchange for potassium and hydrogen ion secretion, potentially leading to hypokalemia and metabolic alkalosis. cvpharmacology.com

Extrarenal Pharmacological Mechanisms

Recent research has identified a novel extrarenal target for thiazide diuretics, including buthiazide: the membrane-associated enzyme N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD). nih.govwikipedia.org This enzyme is a key component of the endocannabinoid system, responsible for catalyzing the release of N-acylethanolamines (NAEs), such as anandamide, from N-acyl-phosphatidylethanolamines (NAPEs) in the cell membrane. wikipedia.orgnih.govuniprot.orguniprot.org

Structural and functional studies have revealed that thiazide molecules can bind within an internal channel of the NAPE-PLD enzyme. wikipedia.org This binding is competitive with pyridoxal phosphate (B84403) (PLP), a cofactor for NAPE-PLD. wikipedia.org By interfering with the function of NAPE-PLD, thiazides can modulate the levels of bioactive lipids, which may contribute to their long-term therapeutic effects. nih.gov

The discovery of NAPE-PLD as a target for thiazides provides a potential molecular basis for both the acute diuretic and the chronic vascular effects of these drugs. nih.gov Preclinical studies in hypertensive rats have supported the role of this interaction in the physiological response to thiazides. nih.gov This finding opens new avenues for understanding the treatment of hypertension and may lead to the development of more effective medications for managing vascular risk factors. nih.govwikipedia.org

Table 2: NAPE-PLD as a Thiazide Target

Aspect Description Reference
Enzyme N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD) nih.govwikipedia.org
Function Catalyzes the production of N-acylethanolamines (e.g., anandamide). wikipedia.orgnih.gov
Mechanism of Inhibition Thiazides bind to an internal channel, competing with the cofactor PLP. wikipedia.org
Implication Provides a molecular basis for the extrarenal effects of thiazides. nih.gov
Potential Therapeutic Relevance Management of hypertension and associated vascular risk factors. nih.govwikipedia.org

Beyond their diuretic effects, thiazides like buthiazide are thought to lower blood pressure chronically through vasodilation. researchgate.netplos.org The precise mechanisms underlying this vasodilation are complex and have been the subject of ongoing research, with evidence pointing to effects on both the endothelium and vascular smooth muscle cells. nih.gov

Some studies suggest that the vasodilatory effect of thiazides is an endothelium-dependent mechanism. nih.gov However, other research indicates a direct action on vascular smooth muscle. nih.gov One proposed mechanism for direct smooth muscle relaxation is the activation of potassium channels, specifically calcium-activated potassium (KCa) channels. plos.orgnih.gov Opening these channels in vascular smooth muscle cells would lead to hyperpolarization of the cell membrane, which in turn would inhibit calcium influx through voltage-gated calcium channels, ultimately resulting in vasodilation. nih.gov

It has also been observed that treatment with thiazides can decrease the expression of RhoA and Rho kinase in vascular smooth muscle cells, an effect that was found to be independent of the endothelium. nih.gov The RhoA/Rho kinase pathway is involved in vasoconstriction, so its downregulation would contribute to a reduction in vascular tone. The vasodilator effect of hydrochlorothiazide (B1673439) in the human forearm has been shown to be inhibited by tetraethylammonium (TEA), a potassium channel blocker, further supporting the role of potassium channel activation. nih.gov

The long-term antihypertensive effect of buthiazide and other thiazide diuretics is widely believed to be due to a chronic reduction in total peripheral vascular resistance. researchgate.netnih.govresearchgate.netnih.gov While the initial reduction in blood pressure upon starting thiazide therapy is associated with diuresis and a decrease in plasma volume and cardiac output, these parameters tend to return towards pretreatment levels with chronic use. plos.org Despite this, the blood pressure remains lowered, pointing to a sustained decrease in vascular resistance. plos.org

The mechanisms contributing to this chronic reduction in peripheral resistance are multifaceted and likely involve the extrarenal effects of thiazides discussed previously. The vasodilation resulting from the modulation of endothelial and vascular smooth muscle pathways, potentially through the activation of potassium channels and inhibition of the RhoA/Rho kinase pathway, is a key contributor. nih.govnih.gov

Furthermore, the newly identified interaction with NAPE-PLD offers another potential mechanism for the chronic vascular effects of thiazides. nih.gov By modulating the endocannabinoid system, thiazides could influence vascular tone over the long term. The interplay between the initial diuretic-induced volume depletion and the subsequent direct vascular effects is complex. Some evidence suggests that the initial sodium and fluid loss may be a prerequisite for the subsequent reduction in peripheral vascular resistance. nih.gov However, the sustained vasodilation appears to be the primary mechanism for the chronic management of hypertension with thiazide diuretics. researchgate.net

Signal Transduction Pathways and Gene Expression Modulation Research

Research specifically detailing the effects of buthiazide on intracellular signal transduction pathways and the modulation of gene expression is limited in publicly available scientific literature. The primary molecular action of thiazide diuretics, including buthiazide, is the inhibition of the sodium-chloride cotransporter (NCC) in the distal convoluted tubule of the kidney. biopharmanotes.comyoutube.com This initial interaction is the principal event that triggers a cascade of downstream cellular responses.

The chronic antihypertensive effect of thiazide diuretics is thought to be mediated by more than just their diuretic effect and may involve direct vasodilatory effects. ucr.edunih.gov However, the precise extrarenal targets and the subsequent signaling pathways leading to vasodilation remain a subject of ongoing investigation. researchgate.net Some studies on thiazides like hydrochlorothiazide suggest mechanisms that could involve the opening of calcium-activated potassium channels (KCa) in vascular smooth muscle, leading to hyperpolarization and vasorelaxation. nih.gov Another proposed mechanism involves the modulation of RhoA/Rho kinase expression in vascular smooth muscle. nih.gov

Furthermore, research into the pharmacogenomics of thiazide diuretics has identified several genes that may influence an individual's response to these drugs, suggesting that genetic variations can alter the drug's efficacy. nih.govxcode.liferesearchgate.net Genes such as NEDD4L, PRKCA, EDNRA-GNAS, and YEATS4 have been associated with the blood pressure response to thiazides. nih.gov These findings imply that thiazide diuretics may interact with or influence pathways involving these gene products, but direct studies on buthiazide's role in modulating the expression of these or other genes are not currently available.

The following table summarizes the key molecular and cellular events associated with thiazide diuretics in general, which are presumed to be relevant to buthiazide's mechanism of action.

Cellular ProcessGeneral Effect of Thiazide DiureticsSpecific Research on Buthiazide
Ion Transport Inhibition of the Na+/Cl- cotransporter (NCC) in the distal convoluted tubule. biopharmanotes.comPresumed to be the primary mechanism of action.
Signal Transduction Potential opening of Ca2+-activated K+ channels in vascular smooth muscle; possible modulation of RhoA/Rho kinase pathways. nih.govNot specifically studied.
Gene Expression Associations with genes like NEDD4L, PRKCA, EDNRA-GNAS, and YEATS4 in influencing blood pressure response. nih.govNo specific data available.

This table is based on general research on thiazide diuretics, as specific data for buthiazide is limited.

Comparative Analysis of Mechanism of Action Across Thiazide Diuretic Subclasses

Thiazide diuretics can be broadly categorized into two subclasses: thiazide-type diuretics, which possess the benzothiadiazine chemical structure, and thiazide-like diuretics, which lack this core structure but share a similar mechanism of action. researchgate.net Buthiazide, with its benzothiadiazine backbone, is classified as a thiazide-type diuretic.

The primary mechanism of action for both subclasses is the inhibition of the sodium-chloride cotransporter (NCC). biopharmanotes.com However, there are notable differences in their pharmacokinetic and pharmacodynamic properties, which may lead to variations in their clinical effects. Thiazide-like diuretics, such as chlorthalidone (B1668885) and indapamide (B195227), generally have a longer duration of action compared to thiazide-type diuretics like hydrochlorothiazide. researchgate.net This difference is attributed to factors such as a longer elimination half-life.

Recent structural biology studies using cryo-electron microscopy have provided detailed insights into how different thiazide and thiazide-like diuretics bind to the NCC. researchgate.netnih.gov These studies reveal both shared and distinct features in the binding pockets and inhibitory mechanisms, which could account for the observed differences in potency and duration of action. researchgate.net For instance, the interactions of chlorthalidone and indapamide with the NCC show subtle differences from those of thiazide-type diuretics. researchgate.net

While these comparative studies have advanced our understanding of the molecular pharmacology of the NCC, they have primarily focused on more commonly prescribed agents like hydrochlorothiazide, chlorthalidone, and indapamide. A detailed comparative analysis of the mechanism of action at the molecular level that specifically includes buthiazide is not extensively covered in the current scientific literature.

The following table provides a general comparison between thiazide-type and thiazide-like diuretics.

FeatureThiazide-Type Diuretics (e.g., Buthiazide, Hydrochlorothiazide)Thiazide-Like Diuretics (e.g., Chlorthalidone, Indapamide)
Chemical Structure Contains a benzothiadiazine ring.Lacks a benzothiadiazine ring. researchgate.net
Primary Target Sodium-Chloride Cotransporter (NCC). biopharmanotes.comSodium-Chloride Cotransporter (NCC). researchgate.net
Duration of Action Generally shorter.Generally longer. researchgate.net
Binding to NCC Specific binding interactions within the transporter.Similar but distinct binding interactions compared to thiazide-types. researchgate.netnih.gov

This table presents a generalized comparison. Specific properties can vary among individual drugs within each subclass.

Pharmacodynamic and Physiological Effects Research

Renal Physiological Responses

The primary mechanism of action for Buthiazide and other thiazide diuretics involves the inhibition of sodium reabsorption in the kidneys. This leads to characteristic changes in renal physiology.

Research indicates that Buthiazide induces natriuresis (increased sodium excretion) and diuresis (increased urine production) by interfering with sodium transport in the renal tubules. Thiazide diuretics, including Buthiazide, inhibit the sodium-chloride cotransporter (NCC) located in the apical membrane of the distal convoluted tubules nih.govcvpharmacology.compharmgkb.org. This inhibition prevents the reabsorption of approximately 5% to 10% of filtered sodium nih.gov. The increased concentration of sodium in the tubular fluid that reaches the collecting ducts leads to increased sodium and water excretion nih.govnih.gov.

Studies have demonstrated that thiazides increase sodium delivery to the distal segment of the distal tubule, which subsequently increases potassium loss cvpharmacology.com. One study involving patients with advanced renal failure noted that Buthiazide increased sodium excretion researchgate.net.

Buthiazide influences the balance of several key electrolytes. As a thiazide diuretic, it is known to increase the excretion of sodium, potassium, chloride, and magnesium nih.govresearchgate.net. Conversely, thiazides tend to decrease calcium excretion and increase serum calcium levels by enhancing calcium reabsorption in the distal tubule nih.govnih.govvumc.orgmdpi.com.

Research on thiazide diuretics has shown they can cause magnesium and potassium wasting nih.govmagnesium-ges.denih.gov. The increased delivery of sodium to the collecting ducts enhances the exchange of sodium with potassium, contributing to potassium depletion nih.gov. Studies have explored the interrelationships among thiazide diuretics and the balance of calcium, magnesium, sodium, and potassium nih.gov.

Cardiovascular System Impact Research

The renal effects of Buthiazide contribute significantly to its impact on the cardiovascular system, particularly its ability to lower blood pressure.

Buthiazide has been investigated for its antihypertensive properties and is used in the treatment of hypertension nih.govresearchgate.net. Thiazide diuretics as a class are widely used for the management of hypertension and have been shown to reduce major cardiovascular events nih.govepa.govnih.govmdpi.comnih.gov. Their antihypertensive effect is initially attributed to a decrease in plasma volume due to increased sodium and water excretion nih.gov. With long-term treatment, plasma volume may return towards normal, but a sustained hypotensive effect persists, related to a decrease in peripheral vascular resistance nih.gov.

While Buthiazide is recognized as an antihypertensive agent medchemexpress.comgoogle.commedchemexpress.com, detailed comparative efficacy data specifically for Buthiazide against other antihypertensive agents or placebo are not as extensively reported in the provided search results as for some other thiazide diuretics like hydrochlorothiazide (B1673439) or chlorthalidone (B1668885) nih.govreassurance.inyork.ac.uk. However, thiazides as a class have demonstrated compelling evidence of effectiveness in reducing cardiovascular morbidity and mortality in hypertensive patients ubc.ca.

Thiazide diuretics, including Buthiazide, influence the cardiovascular system by reducing peripheral vascular resistance nih.govmdpi.comnih.govecrjournal.comresearchgate.net. This reduction in resistance is a key component of their long-term antihypertensive effect nih.govnih.gov. The mechanism underlying this decrease in peripheral vascular resistance is not yet fully understood but is thought to involve an extrarenal target and inhibition of vascular constriction nih.govecrjournal.comresearchgate.net.

In the short term, plasma volume depletion induced by diuretics can be accompanied by increased peripheral vascular resistance and decreased cardiac output. However, with long-term therapy, peripheral resistance falls below pretreatment values, and cardiac output returns toward normal nih.gov. While thiazides generally impact vascular resistance, specific detailed research on Buthiazide's unique impact on cardiac function or vascular resistance beyond the class effect is limited in the available information.

Research on thiazide diuretics as a class has demonstrated their effect on pulse pressure. Thiazides have been shown to lower pulse pressure by 4 mmHg to 6 mmHg researchgate.netnih.govreassurance.innih.gov. This reduction in pulse pressure is reported to be greater than that achieved by some other classes of antihypertensive medications, such as ACE inhibitors, ARBs, renin inhibitors, and non-selective beta-blockers researchgate.netnih.govreassurance.innih.gov. While Buthiazide is a member of the thiazide class, specific studies detailing the magnitude of pulse pressure reduction solely attributed to Buthiazide were not prominently found in the provided search results.

Interactions with Renin-Angiotensin-Aldosterone System (RAAS) Research

Buthiazide, as a member of the thiazide class of diuretics, influences the Renin-Angiotensin-Aldosterone System (RAAS) primarily through its effects on sodium and water excretion. The diuretic action of thiazides leads to a reduction in plasma volume and decreased renal perfusion pressure. This physiological response is a known stimulus for the release of renin from the juxtaglomerular apparatus in the kidneys. nih.govccjm.org

Research on thiazide diuretics, including studies involving hydrochlorothiazide and chlorthalidone, indicates that chronic administration typically leads to an increase in plasma renin activity (PRA). nih.gov This elevation in renin subsequently drives the conversion of angiotensinogen (B3276523) to angiotensin I, and then to angiotensin II by the action of angiotensin-converting enzyme (ACE). cochranelibrary.com The resulting increase in angiotensin II levels is a compensatory mechanism by the body to counteract the volume depletion induced by the diuretic. nih.govnih.gov

Angiotensin II is a potent vasoconstrictor and also stimulates the release of aldosterone (B195564) from the adrenal cortex. nih.gov Therefore, the activation of the RAAS by thiazide diuretics, including Buthiazide, can lead to increased plasma aldosterone concentrations. nih.gov This increase in aldosterone promotes sodium and water reabsorption in the distal tubules and collecting ducts, while also increasing potassium and hydrogen ion excretion. nih.govresearchgate.net

Studies have shown a correlation between the changes in plasma angiotensin II and renin activity provoked by chronic thiazide treatment. nih.gov Similarly, the increase in plasma aldosterone during chronic treatment with some thiazide diuretics has been found to be related to the rise in plasma angiotensin II. nih.gov

Synthesis and Analytical Methodologies in Buthiazide Research

Synthetic Pathways and Analog Design Studies

The synthesis of buthiazide and its related analogues is crucial for understanding their properties and for research purposes. Buthiazide is a benzothiadiazine derivative google.comgoogle.comgoogle.com. The synthesis of thiazide diuretics, including buthiazide and its analogues, has been reported. For example, the synthesis of 15N-labelled ethiazide (B1671399) involves the reaction of 4-amino-6-chlorobenzene-1,3-disulfonyl chloride with 15N-labelled ammonium (B1175870) hydroxide, followed by condensation dshs-koeln.de. Analogues such as methiazide, d4-methiazide, prothiazide, n-buthiazide, and n-penthiazide have been synthesized accordingly dshs-koeln.de.

Development of Labeled Buthiazide Analogues for Mechanistic Research

Labeled analogues of thiazides, including deuterated and 15N-labeled versions, are synthesized for mechanistic research lookchem.com. The introduction of deuterium (B1214612) into thiazides can be achieved by condensation of 4-amino-6-chloro-1,3-benzenedisulfonamide (B194629) with appropriately labeled aldehydes lookchem.com. The incorporation of 15N into the sulfonamide groups involves synthesizing 4-amino-6-chloro-1,3-benzenedisulfonamide(15N2) from 3-chloroaniline (B41212) via 4-amino-6-chloro-1,3-benzenedisulfonyl chloride lookchem.com. These labeled analogues are valuable tools for studying the fragmentation pathways of thiazides using techniques like electrospray ionization tandem mass spectrometry (ESI-MS/MS) dshs-koeln.de.

Advanced Analytical Techniques for Detection and Quantification

The detection and quantification of buthiazide in various matrices, particularly biological samples, require sensitive and selective analytical methods.

Chromatographic Methodologies (e.g., HPLC, LC-MS, UPLC) for Biological Matrix Analysis

Chromatographic techniques, often coupled with mass spectrometry, are widely used for the analysis of buthiazide and other diuretics in biological matrices like urine and blood nih.govacs.orgdshs-koeln.dethepharmajournal.comnih.gov.

HPLC-MS/MS: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a common technique for the detection of diuretics. This method allows for the identification of parent compounds and their metabolites with high specificity thepharmajournal.com.

LC-MS/MS: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is employed for the determination of prohibited diuretics in human urine thepharmajournal.com. Simple sample pretreatment can be used with LC-MS/MS for detecting compounds like buthiazide, although the limit of detection might be higher compared to other methods dshs-koeln.de. LC-MS methods have also been developed for investigating components in polypills, including buthiazide medkoo.comnih.gov.

UHPLC-HRMS: Ultra-high-performance liquid chromatography coupled to high-resolution mass spectrometry (UHPLC-HRMS) is used for the simultaneous screening of numerous drugs, including buthiazide, in capillary blood and dried blood spots for applications such as doping control nih.govacs.org. This method offers a quick and simple multi-targeted analytical workflow nih.govacs.org.

These chromatographic methods often utilize reversed-phase columns, such as C18, and employ gradient elution with mobile phases typically consisting of water or aqueous buffers and organic solvents like acetonitrile (B52724) or methanol (B129727) nih.govacs.orgdshs-koeln.dethepharmajournal.com.

Spectroscopic and Electrochemical Approaches in Buthiazide Detection

While chromatographic methods coupled with mass spectrometry are predominant, other techniques like spectroscopy and electrochemistry have also been explored for the analysis of related compounds and could potentially be applied to buthiazide. Spectrophotometric methods, diffuse reflectance near infrared spectroscopy, and electrochemical methods are available techniques for the detection of related thiazide diuretics like hydrochlorothiazide (B1673439) researchgate.net. Electrochemical detection, particularly using modified electrodes, can offer high sensitivity and are noted for their lower cost and speed researchgate.netnih.gov.

Sample Preparation and Extraction Techniques for Research Applications

Effective sample preparation and extraction are critical for isolating buthiazide from complex biological matrices before analysis. Techniques such as solid-phase extraction (SPE) and liquid-liquid extractions under different pH conditions have been used for diuretics thepharmajournal.comresearchgate.net. For UHPLC-HRMS analysis of drugs in dried blood spots, extraction protocols based on ultrasonication with organic solvents like pure methanol or mixtures of methanol/acetonitrile and methanol/isopropanol have been optimized to obtain optimal recoveries nih.govacs.org. Solvent front position extraction coupled with LC-MS/MS has also been used for preparing biological samples containing antihypertensive drugs nih.gov. Direct urine injection on LC-MS/MS after dilution is also a method used in drug analysis thepharmajournal.com.

Characterization Techniques for Buthiazide and its Complexes

Characterization of buthiazide and its complexes involves techniques to confirm its identity and structural integrity. Techniques mentioned in the context of buthiazide and related compounds include mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectrometry. biosynth.comlgcstandards.comgoogle.com. Specifically, 1H-NMR spectra are acquired for structural confirmation google.com. Mass spectrometric identification is typically conducted using methods like electrospray ionization mass spectrometry (ESMS) google.com. Purity is often assessed using HPLC biosynth.comlgcstandards.com. Elemental analysis can also be performed medkoo.comlgcstandards.com.

Thermal Analysis, X-ray Diffraction, and Nuclear Magnetic Resonance Spectroscopy Studies

Analytical techniques such as thermal analysis, X-ray diffraction (XRD), and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for the comprehensive characterization of pharmaceutical compounds like buthiazide. These methods provide insights into thermal stability, crystalline structure, and molecular conformation and purity.

Thermal Analysis

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to study the thermal behavior of buthiazide, including its melting point and decomposition characteristics. Reported melting points for buthiazide vary across different sources. Values include 214-217°C, 228°C (when crystallized from methanol + chloroform), and 241-245°C. lookchem.comdrugfuture.com When heated to decomposition, buthiazide emits very toxic fumes, including sulfoxides, nitroxides, and hydrogen chloride. nih.gov

PropertyValue (°C)Source
Melting Point214-217 lookchem.com
Melting Point228 drugfuture.com
Melting Point241-245 drugfuture.com
DecompositionUpon heating, emits toxic fumes nih.gov

Note: This is a static representation of the data. Interactive data tables would allow for sorting and filtering.

Studies on related thiazide diuretics, such as hydrochlorothiazide, have utilized techniques like simultaneous TG-DTA and DSC to investigate decomposition pathways and identify decomposition products. researchgate.net These studies highlight the utility of thermal analysis in understanding the solid-state behavior and stability of this class of compounds.

X-ray Diffraction

X-ray diffraction, particularly Powder X-ray Diffraction (PXRD), is a powerful tool for characterizing the crystalline nature of pharmaceutical solids and identifying different polymorphic forms. While specific detailed PXRD patterns or single-crystal X-ray diffraction data for buthiazide were not extensively found in the search results, the technique is widely applied to characterize the crystalline forms of related diuretics. bris.go.krkoreascience.krgoogleapis.comresearchgate.netresearchgate.net For instance, PXRD has been used to characterize four polymorphic forms of hydrochlorothiazide, and single-crystal X-ray diffraction has been employed to determine the structure of a specific enantiomer of a related compound. koreascience.krresearchgate.net The application of XRD to buthiazide would similarly provide crucial information about its solid-state structure and the potential existence of different crystalline forms, which can impact physical properties like solubility and stability.

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the chemical structure and assessing the purity of organic compounds, including buthiazide. filab.frnih.govmestrelab.compurity-iq.com NMR provides detailed information about the arrangement of atoms within a molecule based on the magnetic properties of their nuclei, typically hydrogen (¹H NMR) and carbon (¹³C NMR). While detailed ¹H or ¹³C NMR chemical shifts specifically for buthiazide were not provided in the search results, it is indicated that NMR spectra have been found to be consistent with the structure of buthiazide. the-eye.eu NMR spectroscopy can also be used quantitatively (qNMR) to determine the purity of a sample. mestrelab.compurity-iq.comacs.org Studies involving thiazide-based diuretics have also utilized techniques like ESI-MS/MS in conjunction with synthesized labelled analogues to understand fragmentation pathways and confirm structural features. dshs-koeln.de The application of NMR to buthiazide allows for the verification of its molecular structure and the detection of impurities, ensuring the quality and identity of the compound.

Metabolic and Electrolyte Homeostasis Research

Electrolyte Imbalance Research

Thiazide diuretics exert their primary effects by inhibiting sodium reabsorption in the distal convoluted tubule, which can lead to alterations in the balance of several key electrolytes.

Hypokalemia and Hypomagnesemia Etiology and Management Strategies

Hypokalemia (low serum potassium) is a widely recognized adverse effect associated with thiazide diuretic use. The mechanism involves increased renal excretion of potassium in the collecting tubule, mediated by aldosterone (B195564), which is stimulated by the increased sodium load delivered to the distal nephron. nih.govahajournals.org This increased delivery of sodium to the collecting duct, coupled with increased flow rate, enhances potassium secretion. Hypokalemia can be life-threatening and necessitates monitoring, particularly during the initial weeks of therapy. nih.gov

Hypomagnesemia (low serum magnesium) also occurs with chronic thiazide administration and is linked to increased renal magnesium excretion. jci.orgresearchgate.net Studies suggest that the pathogenesis of hypomagnesemia in chronic thiazide treatment may involve the downregulation of the epithelial magnesium channel TRPM6 (transient receptor potential channel subfamily M, member 6) in the distal convoluted tubule. jci.org TRPM6 is crucial for active magnesium reabsorption in this segment. jci.org Research indicates that thiazide diuretic use, but not loop diuretics, is associated with lower serum magnesium levels and an increased risk of hypomagnesemia, particularly with long-term use. researchgate.net Both hypokalemia and hypomagnesemia have been associated with renal phosphate (B84403) wasting. researchgate.net

While the provided sources discuss the etiology of hypokalemia and hypomagnesemia, detailed management strategies were not extensively covered within the scope of the search results, beyond the implication that maintaining normal potassium concentrations might prevent glucose intolerance. ahajournals.org

Hyponatremia Pathogenesis Studies

Hyponatremia (low serum sodium) is another typical complication associated with thiazide diuretics. nih.govnih.gov Thiazide diuretics reduce sodium reabsorption, leading to decreased fluid reabsorption and consequently reduced levels of circulating sodium. nih.gov This typically occurs within the first few weeks of therapy, after which a new steady state is often reached. nih.gov

The pathogenesis of thiazide-induced hyponatremia (TIH) is complex and not fully understood. nih.govmdpi.com Thiazides impair NaCl reabsorption in the distal convoluted tubule by blocking the Na-Cl cotransporter (NCC), which can impair urine dilution and lead to water retention. nih.govmdpi.com Extrarenal mechanisms, such as insufficient solute intake, polydipsia, and transcellular cation exchange, may also contribute. mdpi.com Volume depletion induced by thiazides can stimulate the release of antidiuretic hormone (ADH), leading to increased water retention in the renal tubules. jyoungpharm.orguptodateonline.ir Studies suggest that patients with TIH may have a reduced urinary diluting ability. mdpi.com Thiazide diuretics are more likely to cause hyponatremia than loop diuretics because they maintain an intact medullary concentration gradient, allowing for concentrated urine excretion if ADH is present. uptodateonline.ir

Calcium Homeostasis Modulation and Hypercalcemia Investigations

Thiazide diuretics influence calcium homeostasis by increasing renal calcium reabsorption, which leads to reduced urinary calcium levels (hypocalciuria) and can result in increased blood calcium levels (hypercalcemia). nih.govmagonlinelibrary.comresearchgate.netnih.gov This effect makes thiazides useful in the treatment of nephrolithiasis. nih.govresearchgate.net

The mechanism involves increased calcium reabsorption from the luminal membrane into the interstitium in exchange for sodium in the distal convoluted tubule. nih.gov Enhanced passive calcium transport in the proximal tubule, secondary to compensatory increases in sodium reabsorption triggered by the initial natriuresis, may also contribute to thiazide-induced hypocalciuria. jci.org

While thiazide-induced hypercalcemia is typically mild due to parathyroid hormone suppression, it can be significant in patients with undiagnosed primary hyperparathyroidism. magonlinelibrary.com Thiazide-associated hypercalcemia (TAH) is a widely acknowledged clinical presentation and is considered the second primary cause of asymptomatic hypercalcemia after primary hyperparathyroidism (PHPT). researchgate.netbenthamdirect.com Research indicates that many patients with TAH may have underlying PHPT. researchgate.net Thiazides can interfere with the diagnosis of hypercalcemia, and it is recommended to discontinue them for at least a week before evaluating serum and urine calcium levels. magonlinelibrary.com

Glucose Metabolism Perturbations

Thiazide diuretics have been associated with alterations in glucose metabolism, including hyperglycemia and an increased risk of developing new-onset diabetes mellitus.

Hyperglycemia and New-Onset Diabetes Mellitus Association Studies

Thiazide diuretics are known to promote hyperglycemia and, in some cases, contribute to the development of new-onset diabetes mellitus (NOD). ahajournals.orgdiabetesjournals.org Population-based studies and clinical trials have suggested an increased incidence of NOD in groups treated with thiazide diuretics. ahajournals.orgnih.govescholarship.org For example, the ALLHAT trial showed a significantly higher incidence of NOD in the chlorthalidone (B1668885) group compared to other antihypertensive agents. ahajournals.orgescholarship.org

The exact mechanism by which thiazide diuretics cause hyperglycemia and NOD is not fully elucidated. diabetesjournals.orgnih.gov Postulated mechanisms include worsening insulin (B600854) resistance, inhibition of glucose uptake, and decreased insulin release. diabetesjournals.org Thiazide-induced hypokalemia is also proposed to play a role. nih.govahajournals.orgdiabetesjournals.org Low potassium levels can lead to hyperpolarization of pancreatic β-cells, reducing insulin secretion by hindering calcium influx necessary for insulin granule exocytosis. nih.gov Studies suggest a strong relationship between hypokalemia and glucose intolerance in patients treated with thiazide diuretics. ahajournals.orgahajournals.org

However, some observational studies have not found a consistent increased risk of diabetes with thiazide diuretics among hypertensive patients, highlighting the need for evidence from prospective, randomized controlled trials. ahajournals.org Despite the association with NOD, the cardiovascular benefits of thiazide diuretics in hypertension may outweigh the potential harm of developing diabetes in some patient populations. escholarship.org

Research on Thiazide-Induced Insulin Secretion Alterations

Research has explored the impact of thiazide diuretics on insulin secretion. Studies have demonstrated that thiazides can attenuate insulin secretion from pancreatic β-cells. unibe.ch The mechanism may involve the inhibition of mitochondrial carbonic anhydrase isoform 5b (CA5b) in β-cells, which is crucial for replenishing oxaloacetate in the mitochondrial tricarboxylic acid cycle, a process important for glucose-stimulated insulin secretion. unibe.ch Thiazides have been shown to inhibit glucose- and sulfonylurea-stimulated insulin secretion in islet cells at pharmacologically relevant concentrations. unibe.ch

Another proposed mechanism involves thiazide-induced hypokalemia leading to impaired insulin secretion. nih.govahajournals.org Low intracellular potassium in β-cells can alter membrane potential and reduce calcium influx, which is essential for insulin release. nih.gov

However, recent data have also challenged the hypothesis that thiazide-induced worsening of glucose homeostasis is solely due to effects on insulin secretion, suggesting that metabolic effects independent of direct actions on islet transporters may also be involved. frontiersin.org

Molecular Pathways Linking Thiazides to Glucose Dysregulation (e.g., PPARγ, RAAS)

Thiazide diuretics have been associated with alterations in glucose metabolism, including impaired glucose tolerance and an increased risk of new-onset diabetes nih.govfrontiersin.orgjwatch.org. While the precise mechanisms are not fully elucidated, several molecular pathways have been implicated.

One proposed mechanism involves hypokalemia, a known side effect of thiazide diuretics. Low potassium levels can lead to hyperpolarization of pancreatic beta-cells, which are responsible for insulin secretion. This hyperpolarization can hinder the influx of calcium ions necessary for insulin granule exocytosis, resulting in reduced insulin release nih.gov. Research suggests an inverse relationship between potassium levels and glucose, and potassium supplementation has been correlated with a smaller increase in serum glucose nih.gov.

Changes in the Renin-Angiotensin-Aldosterone System (RAAS) activity have also been suggested to play a role in thiazide-induced dysglycemia nih.gov. The RAAS system is involved in both blood pressure regulation and glucose homeostasis researchgate.net. Alterations in this system by thiazide diuretics could potentially impact insulin sensitivity and glucose uptake.

While Peroxisome Proliferator-Activated Receptor gamma (PPARγ) agonists, such as thiazolidinediones, are known to improve insulin sensitivity and glucose control by acting on PPARγ receptors univmed.org, the direct interaction or influence of thiazide diuretics on PPARγ pathways in the context of glucose dysregulation is less clearly established in the provided search results. However, the interplay between various metabolic pathways suggests potential indirect links that warrant further investigation.

Lipid Metabolism Alterations

Thiazide diuretics have been linked to alterations in lipid metabolism, potentially leading to hyperlipidemia and dyslipidemia medchemexpress.comnih.govmdpi.comnih.govmedscape.com. These changes can include increases in total cholesterol, LDL-cholesterol, and triglycerides.

Uric Acid Metabolism and Hyperuricemia Studies

Thiazide diuretics are well-known to affect uric acid metabolism, frequently leading to hyperuricemia medchemexpress.comnih.govmdpi.commedscape.comnih.gov. Hyperuricemia is defined as elevated levels of uric acid in the blood and is a significant risk factor for gout nih.govoup.comfrontiersin.org.

Studies have consistently shown that thiazide diuretics are associated with increased serum uric acid levels nih.govnih.govpathway.md. This effect appears to be dose-dependent and can be observed within a few days of initiating treatment oup.comwalshmedicalmedia.com. The elevation in serum uric acid caused by diuretics can vary, typically ranging from 6% to 21% from baseline values oup.com.

The primary mechanism by which thiazide diuretics induce hyperuricemia involves their interaction with renal urate transporters in the proximal tubules of the kidneys nih.govoup.comwalshmedicalmedia.comjcimcr.org. Thiazides compete with uric acid for secretion and also increase uric acid reabsorption nih.govwalshmedicalmedia.comdroracle.ai. Specifically, thiazides can enter proximal tubular cells via organic anion transporter 1 (OAT1) on the basolateral membrane and be exchanged for urate in the lumen via organic anion transporter 4 (OAT4), leading to increased urate reabsorption nih.gov. They can also inhibit OAT1 and OAT3 transporters, which are involved in the active uptake of plasma uric acid for secretion jcimcr.org. This reduced renal excretion of uric acid results in its accumulation in the bloodstream droracle.ai.

Data from studies, such as the Framingham Heart Study, have demonstrated that diuretic use is an independent risk factor for gout, with an increased relative risk observed in both women and men nih.gov. A Pakistani observational study identified both hypertension and the use of thiazide diuretics as independent risk factors for hyperuricemia nih.gov.

Pathophysiology of Thiazide-Induced Gout

Thiazide-induced gout is a recognized complication of the hyperuricemia caused by these diuretics nih.gov. Gout is an inflammatory arthritis triggered by the deposition of monosodium urate monohydrate crystals in the joints medscape.com. Elevated serum uric acid levels are the principal risk factor for the development of gout medscape.com.

The pathophysiology of thiazide-induced gout is directly linked to the diuretic-induced hyperuricemia. By impairing the renal excretion of uric acid, thiazide diuretics lead to persistently elevated serum urate concentrations pathway.mddroracle.ai. When urate levels exceed the saturation point, monosodium urate crystals can form and deposit in joints and other tissues medscape.comdroracle.ai. These crystal deposits can then trigger an inflammatory response, leading to acute gout attacks characterized by severe pain, swelling, redness, and tenderness in the affected joint medscape.comdroracle.ai.

While hyperuricemia is a necessary precursor, gout attacks are often precipitated by acute fluctuations in urate levels, which can be influenced by factors such as changes in medication dosage, dehydration, or dietary purine (B94841) intake medscape.com. The clinical features of diuretic-induced gout are similar to gout caused by other factors oup.comjcimcr.org.

Research has explored the effect of different thiazide diuretics on uric acid handling. One study comparing hydrochlorothiazide (B1673439) and indapamide (B195227) found that hydrochlorothiazide increased plasma uric acid and decreased its renal excretion, while indapamide did not significantly alter plasma uric acid or its renal handling viamedica.pl. This suggests potential differences in the propensity of individual thiazide-type diuretics to induce hyperuricemia and gout.

Pharmacological Interactions and Polypharmacy Research

Drug-Drug Interaction Mechanisms

Drug-drug interactions involving buthiazide can occur through various mechanisms, including alterations in pharmacodynamics and potentially pharmacokinetics, although detailed pharmacokinetic interaction data specifically for buthiazide is less readily available compared to other thiazides like hydrochlorothiazide (B1673439).

Synergistic and Antagonistic Effects with Antihypertensive Agents

Buthiazide, as a thiazide diuretic, is frequently used in combination with other antihypertensive agents due to its ability to enhance their blood pressure-lowering effects. This represents a synergistic interaction. For instance, the therapeutic efficacy of various antihypertensive drugs such as amiloride, amiodarone, amlodipine, benazepril, bepridil, betaxolol, and bethanidine (B1219629) can be increased when used in combination with buthiazide or other thiazide diuretics. drugbank.com Similarly, combining buthiazide with ACE inhibitors or angiotensin receptor blockers (ARBs) can lead to a synergistic reduction in blood pressure. wikipedia.orgnih.gov This synergistic action is a key rationale for using thiazides in multidrug regimens for hypertension. georgetown.edu

Conversely, certain drugs can exert antagonistic effects on the antihypertensive activity of buthiazide. Aminophenazone, amineptine, amitriptyline, amitriptylinoxide, and chlorphentermine (B1668847) may decrease the therapeutic efficacy or antihypertensive activities of buthiazide. drugbank.com Nonsteroidal anti-inflammatory drugs (NSAIDs) are also known to decrease the diuretic effect of thiazides, thereby potentially antagonizing their antihypertensive action. wikipedia.orgmdpi.com This antagonism is thought to be a result of NSAID-induced sodium and fluid retention and decreased synthesis of renal vasodilator prostaglandins. eshonline.org

Interactions Affecting Electrolyte Balance

A significant aspect of buthiazide's interactions involves its impact on electrolyte balance. As a thiazide diuretic, buthiazide inhibits sodium reabsorption in the distal convoluted tubule, leading to increased excretion of sodium and chloride, and consequently, water. drugs.commedscape.com This mechanism can also lead to increased excretion of potassium and magnesium, potentially causing hypokalemia and hypomagnesemia. drugs.comebsco.comdrugs.com

The risk or severity of electrolyte imbalance, particularly hypokalemia, can be increased when buthiazide is combined with other medications known to affect electrolyte levels. Examples include corticosteroids such as alclometasone, beclomethasone (B1667900) dipropionate, betamethasone (B1666872), betamethasone phosphate (B84403), and budesonide. drugbank.com Amphotericin B also increases the risk or severity of electrolyte imbalance when combined with hydrochlorothiazide, and this interaction is likely applicable to buthiazide as well, given their similar mechanisms regarding electrolyte excretion. drugbank.com

Hypokalemia induced by buthiazide can, in turn, potentiate the effects and toxicity of other drugs, notably cardiac glycosides like digoxin. wikipedia.orgmeded101.com This interaction is not fully understood but is likely related to the influence of low potassium and magnesium levels on the binding of digitalis to the Na-K ATPase pump. meded101.com

Here is a table summarizing some interactions affecting electrolyte balance:

Concomitant Drug Class/DrugEffect on Electrolyte Balance when Combined with ButhiazidePotential ConsequenceSource
CorticosteroidsIncreased risk/severity of electrolyte imbalanceEnhanced potassium and magnesium loss drugbank.com
Amphotericin BIncreased risk/severity of electrolyte imbalanceEnhanced potassium and magnesium loss drugbank.com
Digitalis (Digoxin)Increased toxicity due to buthiazide-induced hypokalemiaIncreased risk of cardiac arrhythmias wikipedia.orgmeded101.com
LithiumIncreased lithium toxicity due to decreased excretionPotential for lithium accumulation and toxicity wikipedia.orgmdpi.com

Impact on Metabolism and Excretion of Concomitant Medications

While detailed information specifically on buthiazide's impact on the metabolism and excretion of other drugs is limited, thiazide diuretics in general can influence the excretion of certain substances. For instance, buthiazide may increase the excretion rate of drugs like aldesleukin, amantadine (B194251), and chloroquine, potentially leading to lower serum levels and reduced efficacy of these medications. drugbank.com Thiazides can also decrease the renal excretion of lithium, leading to increased serum lithium concentrations and a higher risk of toxicity. wikipedia.orgmdpi.comeshonline.org This interaction is attributed to increased reabsorption of lithium in the renal tubules, which is influenced by sodium reabsorption. mdpi.com

Conversely, some drugs might affect the excretion of thiazides. For example, amantadine and aminohippuric acid can increase the serum concentration or decrease the excretion rate of hydrochlorothiazide, which could potentially apply to buthiazide as well. drugbank.com

Pharmacodynamic and Pharmacokinetic Interaction Studies

Pharmacodynamic interactions with buthiazide primarily involve additive or antagonistic effects on blood pressure and electrolyte balance, as discussed in Section 6.1. The synergistic effect with other antihypertensives and the potentiation of cardiac glycoside toxicity due to hypokalemia are key pharmacodynamic interactions. wikipedia.orgnih.govmeded101.com

Pharmacokinetic interaction studies specifically focusing on buthiazide are not extensively detailed in the provided search results. However, information on hydrochlorothiazide, a related thiazide diuretic, can offer some insights into potential pharmacokinetic interactions. Hydrochlorothiazide is not metabolized and is primarily eliminated unchanged by the kidney. drugs.comnih.gov Its absorption is rapid, and its elimination half-life ranges from 5.6 to 14.8 hours. drugs.com Studies with hydrochlorothiazide have shown that some drugs can affect its excretion rate or serum levels. drugbank.com While direct pharmacokinetic data for buthiazide interactions is scarce in the provided context, the general principles of thiazide diuretic interactions suggest that alterations in renal function or tubular transport mechanisms by concomitant drugs could potentially influence buthiazide's pharmacokinetics.

Interactions with Non-Pharmaceutical Agents and Supplements (e.g., Ethanol, Herbal Extracts)

Buthiazide can interact with non-pharmaceutical agents and supplements. Ethanol (alcohol) can have additive effects with buthiazide in lowering blood pressure, potentially leading to dizziness, lightheadedness, or fainting. wikipedia.orgdrugs.comdrugs.com This additive hypotensive effect is particularly relevant when initiating treatment or after dose adjustments. drugs.com

Certain herbal extracts and supplements can also interact with thiazide diuretics, including buthiazide. Licorice root, for instance, can exacerbate potassium depletion caused by thiazides and should be avoided. ebsco.com Some herbal remedies with diuretic properties, such as dandelion root, hawthorne, uva ursi, juniper, buchu, cleavers, horsetail, and gravel root, could potentially have additive diuretic effects when combined with buthiazide, potentially increasing the risk of dehydration and electrolyte imbalance. nvafamilypractice.com Supplements like calcium and vitamin D, when combined with thiazide diuretics, may increase the risk of hypercalcemia. nvafamilypractice.commedicalnewstoday.com Fish oil and omega-3 fatty acid supplements, known for their blood pressure-lowering effects, could potentially increase the risk of low blood pressure when combined with buthiazide. medicalnewstoday.com

Here is a table summarizing some interactions with non-pharmaceutical agents and supplements:

Non-Pharmaceutical Agent/SupplementEffect when Combined with ButhiazidePotential ConsequenceSource
Ethanol (Alcohol)Additive hypotensive effectsDizziness, lightheadedness, fainting, dehydration wikipedia.orgdrugs.comdrugs.com
Licorice RootExacerbates potassium depletionIncreased risk of hypokalemia ebsco.com
Herbal DiureticsAdditive diuretic effectIncreased risk of dehydration and electrolyte imbalance nvafamilypractice.com
Calcium and Vitamin D SupplementsIncreased risk of hypercalcemiaElevated blood calcium levels nvafamilypractice.commedicalnewstoday.com
Fish Oil/Omega-3 Fatty AcidsPotential for increased risk of low blood pressureAdditive blood pressure lowering medicalnewstoday.com

Comparative Pharmacological and Therapeutic Efficacy Research

Buthiazide Efficacy Relative to Other Thiazide and Thiazide-Like Diuretics

Comparative Studies of Antihypertensive Potency and Cardiovascular Outcomes

Direct, large-scale comparative studies detailing the antihypertensive potency and cardiovascular outcomes of buthiazide relative to other thiazide and thiazide-like diuretics, such as hydrochlorothiazide (B1673439), chlorthalidone (B1668885), or indapamide (B195227), are not extensively represented in publicly available clinical trial literature. While a significant body of research exists comparing the efficacy of agents like hydrochlorothiazide and chlorthalidone, with some studies suggesting thiazide-like diuretics may offer advantages in blood pressure reduction and cardiovascular event reduction, specific data isolating the performance of buthiazide in similar head-to-head trials is sparse. nih.govnih.govdovepress.com A meta-analysis of dose-response relationships for hydrochlorothiazide, chlorthalidone, and bendroflumethiazide (B1667986) established a potency series for blood pressure reduction, but did not include buthiazide. nih.gov Therefore, a definitive, evidence-based ranking of buthiazide's antihypertensive potency or its specific impact on cardiovascular outcomes compared to its class counterparts cannot be conclusively established from the available research.

Differential Metabolic and Electrolyte Profiles Across Thiazide Subclasses

Research specifically delineating the metabolic and electrolyte profile of buthiazide in direct comparison to other thiazide subclasses is limited. Thiazide diuretics as a class are known to be associated with potential metabolic disturbances, including hypokalemia (low potassium), hyponatremia (low sodium), hyperuricemia (high uric acid), and hyperglycemia (high blood sugar). nih.govdoccheck.com Comparative studies between different thiazides have revealed variations in the extent of these effects. For instance, some research indicates that chlorthalidone may be associated with a higher incidence of hypokalemia compared to hydrochlorothiazide at commonly used doses. nih.gov However, without direct comparative studies involving buthiazide, its specific profile regarding its influence on serum potassium, sodium, uric acid, and glucose homeostasis relative to other thiazides remains scientifically uncharacterized.

Combination Therapies Involving Buthiazide

Research on Combination with Potassium-Sparing Diuretics (e.g., Spironolactone)

The combination of buthiazide with potassium-sparing diuretics has been recognized in medical literature. Specifically, a buthiazide and spironolactone (B1682167) drug combination has been noted as a therapeutic option in European hypertension management. nih.gov The rationale for such combinations is to leverage the antihypertensive effects of the thiazide diuretic while mitigating the risk of hypokalemia, a common side effect, through the potassium-conserving action of spironolactone. medlineplus.govdrugs.com Spironolactone is an aldosterone (B195564) receptor antagonist that reduces the excretion of potassium in the kidneys. medlineplus.gov While extensive clinical trial data on the specific efficacy and outcomes of the buthiazide-spironolactone combination is not widely detailed, the existence of this combination therapy points to its clinical use. nih.gov

Efficacy Enhancement with Loop Diuretics in Specific Conditions (e.g., Advanced Renal Failure)

Research has demonstrated that the co-administration of buthiazide can significantly enhance the efficacy of loop diuretics in patients with advanced renal failure, a condition where diuretic resistance is common. A single-blind, randomized, placebo-controlled crossover study investigated the effects of combining intravenous buthiazide with the loop diuretic torasemide in ten patients with advanced renal failure (mean creatinine (B1669602) clearance of 13.1 ml/min/1.73 m²). nih.gov

The study found that while torasemide alone significantly increased 24-hour sodium and chloride excretion compared to baseline, the addition of buthiazide resulted in a supra-additive effect, more than doubling the excretion of these electrolytes. nih.gov This synergistic effect is crucial in managing fluid overload in patients whose kidneys are less responsive to loop diuretics alone. nih.gov

Table 1: Effect of Torasemide Alone vs. Combination with Buthiazide on 24-Hour Electrolyte Excretion in Advanced Renal Failure nih.gov
ParameterBaseline (Sham Infusion)Torasemide AloneTorasemide + Buthiazide
Sodium Excretion (mmol/24 hr)154 ± 30232 ± 59366 ± 93
Chloride Excretion (mmol/24 hr)128 ± 21233 ± 84365 ± 103

These findings confirm that combining a thiazide diuretic like buthiazide with a loop diuretic can overcome diuretic resistance in advanced renal disease, leading to a clinically significant increase in sodium and water excretion. nih.gov

Buthiazide in Relation to Other Antihypertensive Drug Classes

Specific clinical trials directly comparing buthiazide with other major antihypertensive drug classes, such as Angiotensin-Converting Enzyme (ACE) inhibitors, beta-blockers, or calcium channel blockers, are not prominent in the literature. Large-scale trials like the Antihypertensive and Lipid-Lowering Treatment to Prevent Heart Attack Trial (ALLHAT) have compared a thiazide-like diuretic (chlorthalidone) against other classes, concluding that diuretics are effective first-line agents for hypertension, demonstrating comparable or superior outcomes in preventing major cardiovascular events. nih.gov

Generally, studies have shown that thiazide diuretics as a class can be more effective than ACE inhibitors at preventing heart failure and stroke. pace-cme.orgcihr-irsc.gc.cajwatch.org In comparisons with beta-blockers, some trials have indicated a greater benefit in stroke reduction for thiazide-based regimens. nih.govcochrane.org However, these findings are based on studies of other thiazide and thiazide-like diuretics, and it is not scientifically established whether these comparative efficacy profiles can be directly extrapolated to buthiazide.

Preclinical and Clinical Research Findings

In Vitro and In Vivo Model Studies

Preclinical studies utilizing animal models are fundamental to understanding the antihypertensive and diuretic effects of thiazide compounds. These models, which can be genetically predisposed to hypertension or pharmacologically induced, allow for the investigation of a drug's physiological effects and mechanisms of action before human trials. nih.govnih.gov For instance, studies on thiazide diuretics in rat models have been used to characterize their impact on arterial pressure and renal fluid excretion. nih.gov

In vitro research is crucial for elucidating the molecular and cellular mechanisms by which drugs exert their effects. For thiazide diuretics, such studies have investigated their action on vascular smooth muscle cells and renal tubules to understand their vasodilatory and diuretic properties. nih.gov For example, research has explored the effects of thiazides on ion channels and transporters in these tissues. nih.govnih.gov

Specific cellular and tissue-level investigations focusing exclusively on buthiazide were not identified in a thorough review of the available literature. While one study mentioned buthiazide in the context of detecting drug-dependent antibodies ex vivo, it did not investigate its primary pharmacological effects at the cellular level. ncats.io Consequently, detailed findings on the direct cellular and tissue-level impacts of buthiazide remain uncharacterized in published research.

Clinical Trial Methodologies and Outcomes

Randomized controlled trials (RCTs) and observational studies are the cornerstones of clinical evidence, providing data on the efficacy and safety of therapeutic agents in humans. Numerous large-scale trials have evaluated thiazide and thiazide-like diuretics, comparing them with other antihypertensive drug classes and placebo. nih.govresearchgate.net These studies have been instrumental in shaping clinical guidelines for the management of hypertension. ohdsi.org

Despite the extensive clinical research on the thiazide diuretic class, specific RCTs or observational studies focusing on buthiazide could not be identified. Meta-analyses and systematic reviews of thiazide diuretics in hypertension often focus on more commonly prescribed agents like hydrochlorothiazide (B1673439) and chlorthalidone (B1668885). nih.govresearchgate.net As a result, there is a lack of specific data from controlled clinical trials or large-scale observational studies to detail the clinical outcomes associated with buthiazide treatment.

Real-world evidence (RWE) studies, such as those conducted by the Observational Health Data Sciences and Informatics (OHDSI) collaborative using Large-Scale Evidence Generation and Evaluation across a Network of Databases (LEGEND) principles, provide critical insights into the comparative effectiveness and safety of drugs in routine clinical practice. ohdsi.orgcolumbia.edu The LEGEND-Hypertension study, for example, analyzed data from millions of patient records to compare different classes of antihypertensive drugs, including thiazide diuretics. columbia.eduohdsi.orgnortheastern.edu

A review of published literature, including materials from the OHDSI collaborative, did not reveal any specific analysis or mention of buthiazide within their large-scale, real-world evidence studies. ohdsi.orgcolumbia.eduohdsi.orgnortheastern.eduehden.eunih.gov The focus of these comprehensive studies has been on more widely used thiazide diuretics, leaving a gap in the understanding of buthiazide's performance in a real-world setting.

Special Population Considerations in Research

Clinical research often includes analyses of specific populations to understand if a drug's effects differ in groups such as the elderly, or individuals with particular comorbidities. For thiazide diuretics, research has been conducted in older adults and nursing home residents to evaluate their efficacy and safety in these populations. nih.govnih.gov

There is a notable absence of published research specifically investigating the use of buthiazide in special populations. Clinical studies and data analyses focusing on the nuances of buthiazide treatment in elderly patients, or other specific demographic or clinical subgroups, were not found in the available scientific literature.

Research in Patients with Chronic Kidney Disease

A comprehensive review of scientific literature reveals a lack of specific preclinical and clinical research findings on the use of buthiazide in patients with chronic kidney disease. While the broader class of thiazide diuretics has been a subject of investigation in this patient population, with studies focusing on compounds such as hydrochlorothiazide and chlorthalidone, specific data on the efficacy and effects of buthiazide are not available in the current body of published research. nih.govannals.edu.sgnih.govresearchgate.net Consequently, there are no specific trials or observational studies detailing the impact of buthiazide on blood pressure control, progression of kidney disease, or electrolyte balance in individuals with chronic kidney disease to report.

Geriatric and Other Vulnerable Populations Research

Similarly, there is a notable absence of dedicated research on the use of buthiazide in geriatric and other vulnerable populations. Clinical studies and systematic reviews concerning diuretic therapy in the elderly predominantly focus on other thiazide diuretics. nih.govaginganddisease.orgjwatch.orgviamedica.pl These studies often address the heightened risk of adverse effects such as hyponatremia and other electrolyte disturbances in older adults. aginganddisease.orgjwatch.orgnih.gov However, specific research findings detailing the pharmacokinetics, safety profile, or efficacy of buthiazide in elderly patients or other specific vulnerable groups could not be identified in the available scientific literature.

Emerging Research on Non-Traditional Clinical Applications

There is no evidence of emerging research into non-traditional clinical applications for buthiazide. Scientific investigations into novel uses of thiazide diuretics have explored effects on conditions such as nephrolithiasis, but these studies have centered on other compounds within this class. nih.gov A thorough search of research databases and clinical trial registries did not yield any studies investigating buthiazide for unconventional therapeutic purposes.

Advanced Research Topics and Future Directions

Genetic and Biomarker Research for Personalized Response Prediction

The era of precision medicine is dawning, with a growing emphasis on tailoring therapeutic interventions to individual patient characteristics. In the context of antihypertensive treatment with thiazide diuretics, such as buthiazide, research has delved into the genetic and metabolic determinants of treatment response. While studies focusing specifically on buthiazide are limited, research on the closely related compound hydrochlorothiazide (B1673439) (HCTZ) offers significant insights into the potential for personalized therapy.

An integrative approach combining genomics and metabolomics has been employed to identify novel genetic markers associated with the blood pressure response to HCTZ. In a study of European American hypertensives, thirteen metabolites were found to be significantly associated with systolic and diastolic blood pressure responses. Further integration of genomic data revealed three specific polymorphisms—rs2727563 in PRKAG2, rs12604940 in DCC, and rs13262930 in EPHX2—that have clinically relevant effects on blood pressure reduction with HCTZ.

A "response score" was developed based on these three genetic signals, which collectively explained 11.3% of the variability in systolic blood pressure response and 11.9% in diastolic response. Patients carrying one response allele showed a minimal response, while those with six alleles demonstrated a significantly greater reduction in blood pressure. This model underscores the potential of using a multi-gene panel to predict a patient's response to thiazide diuretics, moving beyond a one-size-fits-all approach. Such advancements could help clinicians select the most effective antihypertensive therapy from the outset, improving blood pressure control and minimizing trial-and-error prescribing.

Table 1: Genetic Polymorphisms Associated with Hydrochlorothiazide Blood Pressure Response

Gene Polymorphism Associated Effect
PRKAG2 rs2727563 Contributes to blood pressure response variability
DCC rs12604940 Influences the degree of blood pressure lowering
EPHX2 rs13262930 Associated with differential response to HCTZ

Data derived from a study on European Americans treated with hydrochlorothiazide.

Long-Term Safety and Risk Assessment Studies

The long-term use of any medication necessitates a thorough understanding of its safety profile. For thiazide diuretics, including buthiazide, ongoing research has focused on potential associations with certain chronic conditions.

Concerns have been raised about a potential link between long-term thiazide diuretic use and an increased risk of skin cancer, likely due to their photosensitizing effects. Meta-analyses of observational studies have investigated this association.

One meta-analysis found that the use of thiazide diuretics was associated with an increased risk of squamous cell carcinoma (SCC) and marginally increased risks of basal cell carcinoma (BCC) and malignant melanoma (MM). A subgroup analysis focusing on hydrochlorothiazide revealed a significant association with SCC. Another comprehensive meta-analysis examining 30 non-randomized studies corroborated these findings, identifying a small but consistent increased risk across all types of skin cancer for thiazide users compared to non-users. This includes non-melanoma skin cancers (BCC and SCC) and the more dangerous malignant melanoma.

The risk appears to be dose-dependent, with higher cumulative doses over prolonged periods increasing the risk. It is important to note that not all thiazide diuretics may carry the same level of risk. For instance, some research suggests that hydrochlorothiazide has a more pronounced association with SCC compared to other thiazides like bendroflumethiazide (B1667986) or indapamide (B195227). The U.S. Food and Drug Administration (FDA) has acknowledged the small increased risk of non-melanoma skin cancer with hydrochlorothiazide. These findings highlight the need for patient awareness regarding sun protection and regular skin examinations during long-term therapy.

Table 2: Pooled Adjusted Odds Ratios for Skin Cancer with Thiazide Diuretic Use

Skin Cancer Type Adjusted Odds Ratio (95% CI)
Squamous Cell Carcinoma (SCC) 1.35 (1.22–1.48)
Basal Cell Carcinoma (BCC) 1.05 (1.02–1.09)
Malignant Melanoma 1.10 (1.04–1.15)

Data from a meta-analysis of 30 non-randomized studies.

Thiazide diuretics are known to reduce urinary calcium excretion, a mechanism that has prompted investigation into their effects on bone health. Studies have suggested that this class of drugs may have a beneficial impact on bone mineral density (BMD).

Research, including the Rotterdam Study, has shown that both past and current use of thiazide diuretics are associated with a modest increase in lumbar spine BMD. This effect appears to be related to the duration and dose of use, with longer-term use and higher daily doses being positively associated with higher BMD. The mechanism is thought to involve not only reduced calcium loss but also the direct stimulation of osteoblast differentiation and bone formation.

Novel Therapeutic Strategies Based on Buthiazide's Mechanisms

The primary mechanism of action for buthiazide and other thiazide-type diuretics is the inhibition of the sodium-chloride symporter in the distal convoluted tubule of the nephron, leading to natriuresis and a reduction in extracellular fluid volume. While this is the cornerstone of their antihypertensive effect, researchers are exploring how these and other secondary mechanisms might be leveraged for novel therapeutic applications.

The effects of thiazides on electrolyte handling, particularly calcium and urate, present potential avenues for new strategies.

Hypercalcemia: The calcium-sparing effect of thiazides, which leads to reduced urinary calcium and increased blood calcium levels, makes them useful in the management of nephrolithiasis (kidney stones).

Hyperuricemia: Conversely, the tendency of thiazides to increase urate reabsorption and cause hyperuricemia is a limitation. Novel strategies could involve co-therapies that mitigate this effect or the development of new diuretic compounds that lack this off-target action.

Beyond diuretic and antihypertensive effects, the molecular pathways affected by these drugs could be targets for new therapies in other disease areas. For example, research into other classes of compounds has shown that modulating ion transport and cellular signaling can have applications in oncology and inflammatory diseases. While direct research on repurposing buthiazide is not extensive, the principle of exploring the broader cellular impacts of established drugs is a key area of modern pharmacology.

Methodological Advancements in Buthiazide Research

The study of buthiazide and other antihypertensive agents is benefiting from significant methodological advancements that allow for a more nuanced understanding of their effects.

Pharmacogenomics and Multi-Gene Panels: As detailed in section 9.1, the move from single-gene association studies to multi-gene panels and integrated 'omics' approaches represents a major leap forward. These methods, which combine genomics, metabolomics, and proteomics, allow researchers to build more comprehensive models of drug response and identify complex biological pathways that determine therapeutic outcomes.

Large-Scale Epidemiological and Real-World Evidence: The use of large healthcare databases and electronic health records has transformed long-term safety and risk assessment. These resources enable researchers to conduct cohort and case-control studies with massive sample sizes, providing the statistical power needed to detect rare but significant associations, such as the link between thiazides and skin cancer.

Advanced Imaging and Biomarker Analysis: In bone health research, while standard BMD measurements are valuable, more sophisticated techniques are being explored to assess bone microarchitecture. Similarly, the use of serum biomarkers like osteocalcin provides a more dynamic view of bone turnover than static density measurements alone.

These advanced methodologies are crucial for refining our understanding of buthiazide, moving from broad population-based effects to a more precise, individualized picture of its efficacy and safety.

Global Health Perspectives and Research Priorities for Thiazide Diuretics

Hypertension is a leading cause of cardiovascular morbidity and mortality worldwide, making effective and accessible treatment a global health priority. Thiazide and thiazide-like diuretics have long been a cornerstone of hypertension management due to their proven efficacy, extensive clinical experience, and affordability.

From a global health perspective, research priorities for this class of drugs include:

Comparative Effectiveness: Continued research is needed to clarify the relative benefits and risks of different diuretics (e.g., hydrochlorothiazide vs. chlorthalidone (B1668885) vs. indapamide) across diverse populations.

Health Equity: Ensuring equitable access to effective and safe antihypertensive medications is critical. Research into the cost-effectiveness of different treatment strategies in low- and middle-income countries is essential.

Addressing Polypharmacy: In an aging global population, many patients with hypertension have multiple comorbidities. Research is needed to better understand drug interactions and optimize treatment regimens in the context of polypharmacy, which is common in transplant recipients and other complex patient groups.

Risk Mitigation: As long-term safety signals like the risk of skin cancer emerge, a global health priority is to disseminate this information to healthcare providers and patients and to develop clear guidelines for monitoring and risk mitigation.

Thiazide diuretics, including buthiazide, remain vital tools in the global fight against hypertension. Future research must balance the exploration of novel mechanisms and personalized medicine with the pragmatic need to optimize the use of these established, life-saving therapies for diverse populations around the world.

Q & A

Q. What are the established synthetic pathways for Buthiazide, and how can researchers validate structural integrity during synthesis?

Buthiazide is synthesized via a carbonyl condensation reaction between isovaleraldehyde and 5-chloro-2,4-disulfamoylaniline. Key validation methods include:

  • Spectroscopic Analysis : Use NMR (¹H/¹³C) to confirm functional groups and molecular structure.
  • Mass Spectrometry : Verify molecular weight (353.85 g/mol) and purity.
  • Chromatography : HPLC or TLC to assess reaction progress and isolate intermediates . Methodological Tip: Cross-reference synthetic protocols with pharmacopeial standards and replicate under controlled conditions (e.g., inert atmosphere) to minimize byproducts.

Q. What is the mechanistic basis for Buthiazide’s diuretic and antihypertensive effects?

Buthiazide inhibits the Na⁺-Cl⁻ cotransporter in the distal convoluted tubule, reducing sodium reabsorption and promoting diuresis. Advanced studies should:

  • Use In Vitro Models : Patch-clamp assays on renal epithelial cells to quantify ion transport inhibition.
  • Validate In Vivo : Measure urinary electrolyte excretion and blood pressure changes in hypertensive rodent models .

Advanced Research Questions

Q. How can researchers design robust pharmacological studies to evaluate Buthiazide’s efficacy while controlling for confounding variables?

  • Experimental Design :
  • Randomized Control Trials (RCTs) : Stratify subjects by comorbidities (e.g., renal impairment) to assess dose-response variability.
  • Blinding : Implement double-blinding to reduce bias in clinical endpoints (e.g., blood pressure reduction).
    • Data Analysis : Use multivariate regression to isolate Buthiazide’s effects from covariates like diet or concurrent medications .

Q. How should contradictory data on Buthiazide’s carcinogenic potential be analyzed?

Linear discriminant analysis in carcinogenicity studies classifies Buthiazide with a score of -5.27, indicating inactivity ("I"). However, discrepancies may arise due to:

  • Model Limitations : Differences between in vitro genotoxicity assays (e.g., Ames test) and long-term rodent bioassays.
  • Dosage Variability : Compare studies using equivalent therapeutic vs. supratherapeutic doses.
CompoundCarcinogenicity ScoreClassification
Buthiazide-5.27Inactive (I)
Bendroflumethiazide-1.15Partially Inactive (PI)

Resolution Strategy: Conduct dose-dependent transcriptomic profiling to identify oncogenic pathways .

Q. What methodological safeguards ensure reproducibility in Buthiazide synthesis and pharmacological testing?

  • Synthesis Reproducibility :
  • Document reaction parameters (temperature, solvent purity) per ICH Q11 guidelines.
  • Share raw spectral data in supplementary materials for peer validation .
    • Pharmacological Replication :
  • Use standardized animal models (e.g., spontaneously hypertensive rats) with published protocols.

Q. How can mixed-methods research frameworks address gaps in understanding Buthiazide’s long-term safety profile?

  • Quantitative Question : "What is the incidence of hypokalemia in patients using Buthiazide over 5 years?" (Analyze EHR datasets with Cox proportional hazards models.)
  • Qualitative Question : "How do prescribers perceive barriers to monitoring electrolyte imbalances in long-term Buthiazide users?" (Conduct thematic analysis of clinician interviews.) Integration: Triangulate EHR trends with qualitative insights to design targeted monitoring guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.